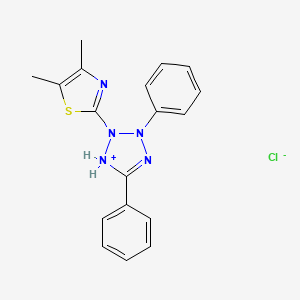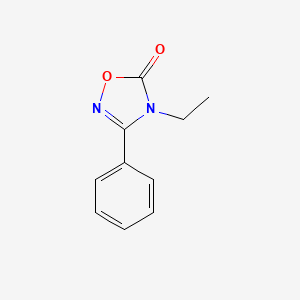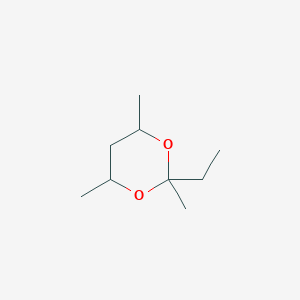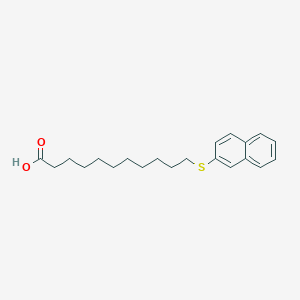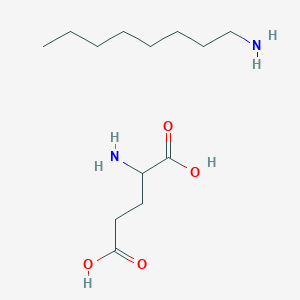
2-Aminopentanedioic acid;octan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopentanedioic acid; octan-1-amine is a compound that combines the properties of an amino acid and an amine. The amino acid component, 2-Aminopentanedioic acid, is also known as glutamic acid, which is a key molecule in biochemistry, particularly in the synthesis of proteins. Octan-1-amine, on the other hand, is a primary amine with a long hydrocarbon chain, making it useful in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentanedioic acid typically involves the fermentation of glucose using specific bacterial strains. Alternatively, it can be synthesized through chemical methods involving the reaction of acrylonitrile with ammonia, followed by hydrolysis.
Octan-1-amine can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of octanol with ammonia under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of 2-Aminopentanedioic acid often utilizes microbial fermentation due to its cost-effectiveness and sustainability. The process involves the use of genetically modified bacteria that can efficiently convert glucose to 2-Aminopentanedioic acid.
Octan-1-amine is produced industrially through the hydrogenation of octanenitrile, which is derived from the hydrocyanation of octene. This method is preferred due to its high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxopentanedioic acid.
Reduction: Reduction of the carboxyl groups can yield 2-aminopentanol.
Substitution: The amino group can participate in substitution reactions to form derivatives such as N-acylated products.
Octan-1-amine also undergoes several reactions:
Acylation: It reacts with acyl chlorides to form amides.
Alkylation: It can be alkylated to form secondary and tertiary amines.
Oxidation: Oxidation can yield octanal or octanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products
2-Aminopentanedioic acid: Major products include 2-oxopentanedioic acid, 2-aminopentanol, and N-acylated derivatives.
Octan-1-amine: Major products include octanamide, secondary and tertiary amines, octanal, and octanoic acid.
科学的研究の応用
2-Aminopentanedioic acid is widely used in scientific research due to its role in protein synthesis and neurotransmission. It is a key component in the study of metabolic pathways and enzyme functions. In medicine, it is used in the treatment of neurological disorders and as a dietary supplement.
Octan-1-amine is used in the synthesis of surfactants, corrosion inhibitors, and pharmaceuticals. It is also employed in the production of polymers and as a precursor in organic synthesis.
作用機序
2-Aminopentanedioic acid acts as a neurotransmitter in the central nervous system, where it binds to specific receptors and modulates synaptic transmission. It also plays a role in the synthesis of other amino acids and proteins.
Octan-1-amine exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. It is involved in the synthesis of complex organic molecules and can act as a nucleophile in chemical reactions.
類似化合物との比較
2-Aminopentanedioic acid is similar to other amino acids such as aspartic acid and alanine, but it is unique due to its role as a neurotransmitter and its involvement in the synthesis of glutathione.
Octan-1-amine is comparable to other primary amines like hexylamine and decylamine. Its uniqueness lies in its optimal chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for various industrial applications.
List of Similar Compounds
Amino Acids: Aspartic acid, alanine, glycine.
Primary Amines: Hexylamine, decylamine, butylamine.
特性
CAS番号 |
5408-48-0 |
|---|---|
分子式 |
C13H28N2O4 |
分子量 |
276.37 g/mol |
IUPAC名 |
2-aminopentanedioic acid;octan-1-amine |
InChI |
InChI=1S/C8H19N.C5H9NO4/c1-2-3-4-5-6-7-8-9;6-3(5(9)10)1-2-4(7)8/h2-9H2,1H3;3H,1-2,6H2,(H,7,8)(H,9,10) |
InChIキー |
XDEIEORXSYCALA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN.C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


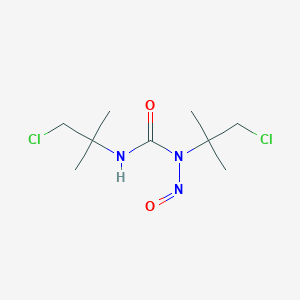
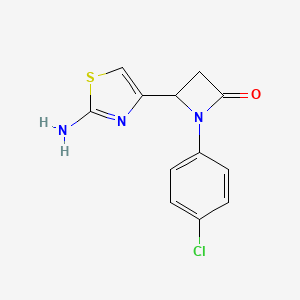

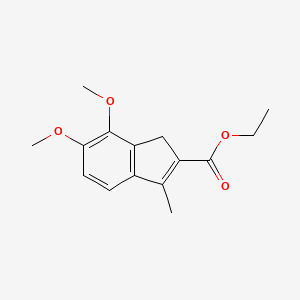
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

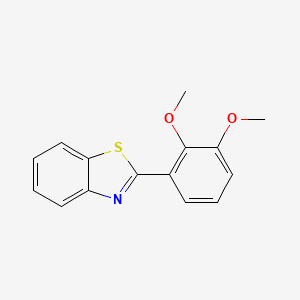
![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

